molecular formula C36H47N9O6 B10795200 cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)

cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)

カタログ番号: B10795200
分子量: 701.8 g/mol
InChIキー: KHAJTASUXODXRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a cyclic pentapeptide featuring a unique sequence of naphthylalanine (Nal), glycine (Gly), D-tyrosine (D-Tyr), lysine (Lys), and arginine (Arg). The incorporation of Nal, an aromatic non-canonical amino acid, and D-Tyr, a D-configured tyrosine, distinguishes this compound from many naturally occurring cyclic peptides. Cyclization confers structural rigidity, enhancing resistance to proteolytic degradation and improving bioavailability compared to linear analogs .

特性

分子式

C36H47N9O6

分子量

701.8 g/mol

IUPAC名

2-[3-[14-(4-aminobutyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C36H47N9O6/c37-16-4-3-8-27-33(49)43-28(9-5-17-40-36(38)39)34(50)45-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(48)41-21-31(47)42-30(35(51)44-27)19-22-11-14-26(46)15-12-22/h1-2,6-7,10-15,18,27-30,46H,3-5,8-9,16-17,19-21,37H2,(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,45,50)(H4,38,39,40)

InChIキー

KHAJTASUXODXRA-UHFFFAOYSA-N

正規SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN)CC4=CC=C(C=C4)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, naphthylalanine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.

Industrial Production Methods

Industrial production of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for adding alkyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the peptide.

科学的研究の応用

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its stability and bioactivity.

    Biochemistry: Used as a model compound to study peptide interactions and folding.

    Drug Delivery: Its cyclic structure makes it a candidate for drug delivery systems, enhancing stability and bioavailability.

    Industrial Applications: Potential use in the development of new materials and biotechnological applications.

作用機序

The mechanism of action of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and modifications of the peptide.

類似化合物との比較

Cyclic Dipeptides (Diketopiperazines, DKPs)

Example Compounds :

  • Cyclo(Pro-Tyr) : A DKP with L-Pro and L-Tyr. Exhibits antifungal activity by targeting plasma membrane H+-ATPase (Pma1) but suffers from high hydrophobicity, limiting environmental dispersion.
  • Cyclo(L-Ala-Gly) : Inhibits aflatoxin production in Aspergillus flavus; L-stereochemistry is critical for activity (IC50: ~5 mM).
  • Cyclo(4-OH-Pro-Leu) : Algicidal against Microcystis aeruginosa; hydroxylation enhances activity compared to non-hydroxylated analogs.

Structural and Functional Differences :

  • Size and Complexity : Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a pentapeptide, enabling more diverse interactions than smaller DKPs (e.g., cyclo(Pro-Tyr) or cyclo(L-Ala-Gly)).
  • Stereochemistry : The D-Tyr residue may alter target specificity compared to L-configured DKPs. For example, cyclo(L-Pro-L-Tyr) disrupts fungal membranes , whereas D-Tyr in the target compound could modulate binding kinetics or stability.

Cyclic Peptides with Basic Residues

Example Compounds :

  • Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) : A cyclic hexapeptide analog of thymopentin. Demonstrates enhanced immunostimulatory activity (e.g., macrophage phagocytosis) compared to linear TP-5, attributed to cyclization-induced stability.
  • Cyclo(Arg-Gly-Asp-DTyr-Lys(TAMRA)) : A fluorescent-labeled cyclic RGD peptide used for imaging; shares Arg, Gly, D-Tyr, and Lys but includes Asp and a TAMRA tag.

Structural and Functional Differences :

  • Sequence and Charge : Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) lacks Asp but includes Nal, which may redirect binding specificity away from integrin receptors (targeted by RGD peptides) toward hydrophobic or aromatic-rich domains.
  • Stability : Both compounds benefit from cyclization, but the Nal residue in the target compound could further stabilize π-π interactions in biological environments.

Cyclic Peptides with Aromatic Residues

Example Compounds :

  • Cyclo(-D-Tyr-L-Arg-L-Arg-L-MeNal-Gly-) : Contains methylated Nal (MeNal) and dual Arg residues.
  • Cyclo(Phe-Pro) : A DKP with anticancer activity (IC50: ~7 mM in HT-29 cells).

Structural and Functional Differences :

  • Substituent Effects: The target compound’s Nal (vs.
  • Activity : Aromatic residues in DKPs like cyclo(Phe-Pro) contribute to anticancer activity via membrane disruption or protease inhibition . The target’s larger size and charged residues (Lys, Arg) may enable dual mechanisms (e.g., electrostatic and hydrophobic interactions).

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Size (AAs) Key Residues Biological Activity Reference
Cyclo(-Nal-Gly-D-Tyr-Lys-Arg) 5 Nal, D-Tyr, Lys, Arg Not yet reported -
Cyclo(Pro-Tyr) 2 L-Pro, L-Tyr Antifungal (Pma1 inhibition)
Cyclo(L-Ala-Gly) 2 L-Ala, Gly Aflatoxin inhibition (IC50: 5 mM)
Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) 6 Cys, Arg, Lys, Asp, Tyr Immunostimulation

Table 2. Impact of Structural Modifications on Activity

Modification Example Compound Effect on Activity Reference
D-Amino Acid Incorporation Cyclo(-Nal-Gly-D-Tyr -Lys-Arg) Potential stability and target specificity changes vs. L-Tyr -
Hydroxylation Cyclo(4-OH-Pro-Leu) vs. Cyclo(Pro-Leu) Enhanced algicidal activity
Methylation Cyclo(L-MeNal-Gly-...) vs. Cyclo(Nal-Gly-...) Altered steric effects

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。